Proxorphan tartrate is classified as a morphinan derivative, specifically a tertiary amine. It is often studied for its interaction with opioid receptors in the central nervous system. The compound is typically synthesized in laboratory settings, and it has been investigated for its potential therapeutic effects in pain management and cough suppression.
The synthesis of proxorphan tartrate can be achieved through various chemical methods. One common approach involves the alkylation of 3-hydroxy-N-methylmorphinan with a suitable alkyl halide under basic conditions. The synthesis typically follows these steps:
This method allows for the production of proxorphan tartrate with high purity and yield.
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and minimize by-products. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to confirm the identity and purity of the synthesized compound.
Proxorphan tartrate has a complex molecular structure characterized by its morphinan backbone. The molecular formula for proxorphan tartrate is C_{17}H_{23}NO_{6}S, indicating the presence of multiple functional groups that contribute to its pharmacological activity.
Proxorphan tartrate can participate in several chemical reactions due to its functional groups:
These reactions are significant in medicinal chemistry as they allow for the modification of proxorphan tartrate to enhance its therapeutic efficacy or reduce side effects.
Proxorphan tartrate primarily acts as an antagonist at opioid receptors, particularly at the mu-opioid receptor subtype. Its mechanism involves:
Studies have shown that proxorphan tartrate can effectively reduce pain responses in animal models, demonstrating its potential utility in pain management protocols.
Relevant analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to assess these properties comprehensively.
Proxorphan tartrate has been explored for various scientific applications:
Opioid receptors—mu (MOR), kappa (KOR), delta (DOR), and nociceptin (NOP)—belong to the G protein-coupled receptor (GPCR) superfamily and modulate pain, reward, and neuroendocrine functions [8]. KOR partial agonists are particularly significant due to their potential to deliver analgesia without MOR-associated risks like respiratory depression or euphoria. Unlike full agonists, partial agonists exhibit submaximal receptor activation even at full receptor occupancy, reducing adverse effects [5]. For example, KOR activation by dynorphins inhibits pain pathways in the spinal cord and brainstem but avoids MOR-linked reward mechanisms [8]. The dual κ/μ partial agonist profile of compounds like Proxorphan tartrate may further balance analgesia and tolerability by leveraging synergistic receptor interactions.
Recent studies highlight biased agonism as a key mechanism for optimizing opioid therapeutics. Ligands favoring G-protein signaling over β-arrestin pathways (e.g., TRK-820) show reduced dysphoria and sedation [5] [8]. Heteromerization of opioid receptors (e.g., MOR-KOR complexes) also alters signaling profiles, suggesting that partial agonists could exploit these complexes for enhanced selectivity [6].
Table 1: Key Opioid Receptor Subtypes and Their Functional Profiles
| Receptor | Endogenous Ligand | Primary Signaling Pathway | Therapeutic Potential |
|---|---|---|---|
| κ (KOR) | Dynorphins | Gαi/o inhibition of cAMP | Analgesia, anti-pruritic effects |
| μ (MOR) | β-Endorphin | Gαi/o; β-arrestin recruitment | Gold-standard analgesia |
| δ (DOR) | Enkephalins | Gαi/o; ion channel modulation | Mood regulation |
| NOP | Nociceptin | Gαi/o inhibition of Ca2+ channels | Anxiolysis, anti-addiction |
Proxorphan (INN: proxorphan; USAN: proxorphan tartrate; code: BL-5572M) is a synthetic morphinan derivative developed as an opioid analgesic and antitussive. Its chemical structure, (4aR,5R,10bS)-13-(cyclopropylmethyl)-4,4a,5,6-tetrahydro-1H,3H-5,10b-(epiminoethano)benzo[h]isochromen-9-ol hemi((2R,3R)-2,3-dihydroxysuccinate), features a cyclopropylmethyl group at nitrogen and a phenolic hydroxyl group critical for receptor binding [4]. The compound was first synthesized via a multi-step process starting from benzomorphan precursors, involving Heck reactions, hydrogenation, and von Braun demethylation [4].
As a tartrate salt (CAS# 69815-39-0), Proxorphan gains improved stability and solubility. Tartrate salts form crystalline structures that enhance compound handling in preclinical studies [10]. Pharmacologically, Proxorphan exhibits preferential KOR partial agonism with secondary MOR partial activity, evidenced by radioligand binding assays and functional GTPγS studies [2] [4]. Despite promising preclinical antitussive and analgesic efficacy in animal models, Proxorphan was never commercialized. Strategic shifts toward selective biased agonists (e.g., CR845) and concerns over KOR-mediated dysphoria likely contributed to its discontinuation [5].
Table 2: Chemical and Pharmacological Profile of Proxorphan Tartrate
| Property | Detail |
|---|---|
| Chemical Formula | C42H56N2O10 (tartrate salt) |
| Molecular Weight | 748.91 g/mol |
| IUPAC Name | (4aR,5R,10bS)-17-(Cyclopropylmethyl)-4,4a,5,6-tetrahydro-1H,3H-5,10b-(epiminoethano)benzo[h]isochromen-9-ol hemi((2R,3R)-2,3-dihydroxysuccinate) |
| Receptor Affinity | κ-opioid partial agonist (primary); μ-opioid partial agonist (secondary) |
| Salt Rationale | Enhanced crystallinity, stability, and solubility for preclinical studies |
| Status | Non-marketed; development halted in late preclinical stages |
This review synthesizes fragmented data on Proxorphan tartrate to clarify its:
We exclude clinical safety, dosage, and commercial formulation data to focus on molecular pharmacology. Key knowledge gaps include Proxorphan’s binding kinetics to KOR splice variants (e.g., those with truncated C-termini) [1] and its potential to heteromerize with non-opioid receptors (e.g., adrenergic α2A) [6]. Understanding these may inspire next-generation partial agonists.
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: